![molecular formula C9H17N B13057841 2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
2-Methyl-7-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by a series of reactions including Wittig reaction, cyclization, and reduction . The reaction conditions often involve the use of catalysts such as zinc/copper and reagents like trichloroacetyl chloride .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized for large-scale operations by using economical and readily available reagents. The process involves steps such as quenching, extraction, drying, concentrating under reduced pressure, and column chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for the reduction of azaspiro ketone intermediates.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Zinc/copper for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and ring-fused benzimidazoles .
Applications De Recherche Scientifique
2-Methyl-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 2-Methyl-7-azaspiro[3.5]nonane is not fully understood. it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which reduces inflammation and pain . The compound’s unique structure allows it to interact with specific molecular targets and pathways involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
1-Oxa-8-azaspiro[4.5]decane: Known for its use as a lead scaffold in drug discovery.
Uniqueness
2-Methyl-7-azaspiro[3.5]nonane stands out due to its specific ring size and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a unique and valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-methyl-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3 |
Clé InChI |
JBZMLURLGZZDDT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


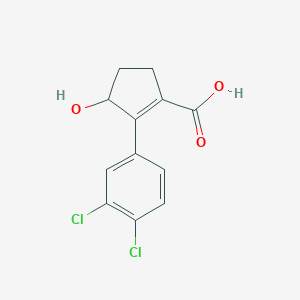
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
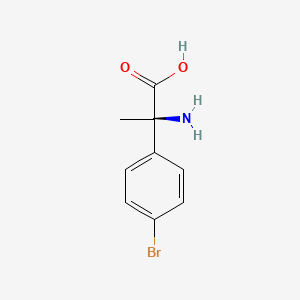
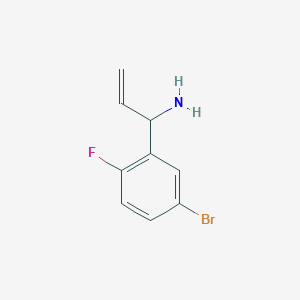
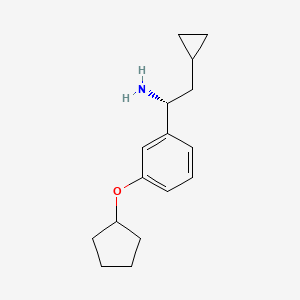
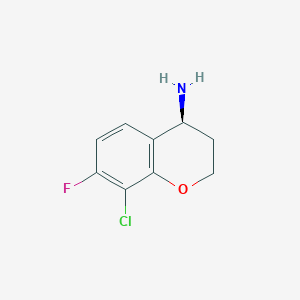
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
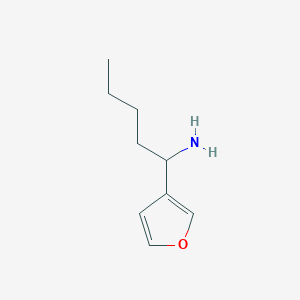
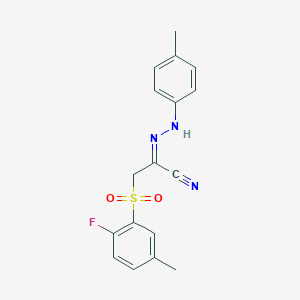
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
